
Ácido 3-Metoxicarbonilfenilborónico
Descripción general
Descripción
3-Methoxycarbonylphenylboronic acid is a compound that is structurally related to various boronic acids studied in the provided papers. While the exact compound is not directly discussed, insights can be drawn from the synthesis, structure, and properties of similar boronic acids and methoxy-containing compounds. For instance, boronic acids are known for their utility in Suzuki cross-coupling reactions, as demonstrated by the synthesis of 2-ethoxy-3-pyridylboronic acid . The molecular structure of boronic acids often includes intramolecular hydrogen bonding, which is a significant feature in their reactivity and interactions .
Synthesis Analysis
The synthesis of boronic acids and related compounds typically involves directed metalation reactions or other functional group transformations. For example, 2-ethoxy-3-pyridylboronic acid is synthesized on a large scale via a directed ortho-metalation reaction . Similarly, compounds with methoxy groups, such as 4-(p-methoxyphenyl)-7-methoxy-1-hydroxy-3-naphthalenecarboxylic acid, are synthesized through multi-step processes including Friedel-Crafts reactions and subsequent transformations . These methods could potentially be adapted for the synthesis of 3-methoxycarbonylphenylboronic acid.
Molecular Structure Analysis
The molecular structure of boronic acids is characterized by the presence of intramolecular and intermolecular hydrogen bonds. For instance, 3-hydroxyphenylboronic acid exhibits multiple conformers with hydrogen bonding dictating the most stable form . Similarly, the crystal structure of other related compounds shows that hydrogen bonding plays a crucial role in stabilizing the molecular conformation . These findings suggest that 3-methoxycarbonylphenylboronic acid would also exhibit specific conformations influenced by hydrogen bonding.
Chemical Reactions Analysis
Boronic acids are reactive intermediates in Suzuki cross-coupling reactions, which are used to create carbon-carbon bonds between aryl or heteroaryl compounds . The reactivity of these compounds is influenced by the presence of substituents, such as methoxy groups, which can participate in various interactions and potentially affect the outcome of chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids and methoxy-substituted compounds are influenced by their molecular structure. Intramolecular hydrogen bonds can affect the boiling and melting points, solubility, and stability of these compounds . Additionally, the presence of methoxy groups can impact the electronic properties, such as HOMO-LUMO energy gaps, which are relevant to the compound's reactivity and potential applications in materials science . The spectroscopic properties, including vibrational frequencies and UV-Vis absorbance, are also characteristic of the functional groups present in these molecules .
Aplicaciones Científicas De Investigación
Acoplamiento Cruzado de Suzuki-Miyaura
El ácido 3-Metoxicarbonilfenilborónico se utiliza como reactivo en el acoplamiento cruzado de Suzuki-Miyaura . Este es un tipo de reacción de acoplamiento cruzado catalizada por paladio, utilizada para sintetizar enlaces carbono-carbono. Es una herramienta poderosa para la creación de compuestos orgánicos complejos.
Acoplamiento Cruzado Iterativo de Bloques de Construcción de Boronato
Este compuesto también está involucrado en el acoplamiento cruzado iterativo de bloques de construcción de boronato . Este proceso se utiliza para crear estructuras orgánicas complejas repitiendo el proceso de acoplamiento varias veces.
Acoplamiento Cruzado con Sulfonatos de Arilo / Alquenilo
Otra aplicación del ácido 3-Metoxicarbonilfenilborónico es en el acoplamiento cruzado con sulfonatos de arilo o alquenilo . Esta reacción se utiliza para formar enlaces carbono-carbono, que es un proceso fundamental en la síntesis orgánica.
Síntesis de Biarilos Simétricos a través de Homoacoplamiento Catalizado por CuCl
El ácido 3-Metoxicarbonilfenilborónico se utiliza en la síntesis de biarilos simétricos a través de homoacoplamiento catalizado por CuCl . Los biarilos son un tipo de compuesto orgánico que tiene dos grupos arilo conectados por un enlace carbono-carbono. Son importantes en una variedad de campos, incluidos los productos farmacéuticos y la ciencia de los materiales.
Trifluorometilación
Este compuesto también se utiliza en la trifluorometilación . Este es un tipo de reacción química donde se introduce un grupo trifluorometilo en un compuesto orgánico. Los compuestos trifluorometilados a menudo se utilizan en productos farmacéuticos y agroquímicos debido a sus propiedades únicas.
Cianación
Finalmente, el ácido 3-Metoxicarbonilfenilborónico se utiliza en la cianación . Este es un proceso donde se introduce un grupo cianuro en un compuesto orgánico. Los compuestos cianados tienen una amplia gama de aplicaciones, incluida la producción de productos farmacéuticos y colorantes.
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mecanismo De Acción
Target of Action
3-Methoxycarbonylphenylboronic acid is primarily used as a reactant in various chemical reactions . Its primary targets are the molecules it interacts with in these reactions. For instance, it is involved in Suzuki-Miyaura cross-coupling, iterative cross-coupling of boronate building blocks, cross-coupling with aryl/alkenyl sulfonates, and synthesis of symmetrical biaryls via CuCl catalyzed homocoupling .
Mode of Action
The compound interacts with its targets through a process known as cross-coupling, a powerful tool in molecular construction that allows for the formation of carbon-carbon bonds . In the Suzuki-Miyaura cross-coupling, for example, 3-Methoxycarbonylphenylboronic acid reacts with an aryl or alkenyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond .
Biochemical Pathways
The biochemical pathways affected by 3-Methoxycarbonylphenylboronic acid are those involved in the synthesis of complex organic molecules. The Suzuki-Miyaura cross-coupling, for instance, is a key step in the synthesis of various biaryls, a class of compounds that includes many pharmaceuticals and natural products .
Pharmacokinetics
It’s important to note that the compound reacts with water , which could influence its bioavailability and stability.
Result of Action
The result of the action of 3-Methoxycarbonylphenylboronic acid is the formation of new organic compounds through the creation of carbon-carbon bonds . This can lead to the synthesis of complex molecules, including pharmaceuticals and natural products.
Action Environment
The action of 3-Methoxycarbonylphenylboronic acid can be influenced by various environmental factors. For instance, the compound should be stored in a dark place and sealed in dry conditions to maintain its stability . Additionally, the compound’s reactivity with water suggests that humidity could also affect its efficacy .
Análisis Bioquímico
Biochemical Properties
It is known to be involved in Suzuki-Miyaura cross-coupling, iterative cross-coupling of boronate building blocks, cross-coupling with aryl / alkenyl sulfonates, synthesis of symmetrical biaryls via CuCl catalyzed homocoupling, trifluoromethylation, and cyanation
Molecular Mechanism
Propiedades
IUPAC Name |
(3-methoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO4/c1-13-8(10)6-3-2-4-7(5-6)9(11)12/h2-5,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTLCJHSJMGSLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370459 | |
| Record name | 3-Methoxycarbonylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99769-19-4 | |
| Record name | 3-Methoxycarbonylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Methoxycarbonyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




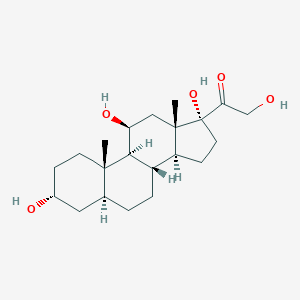
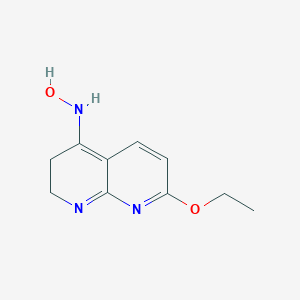


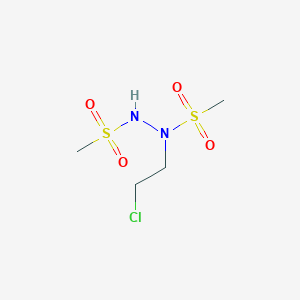
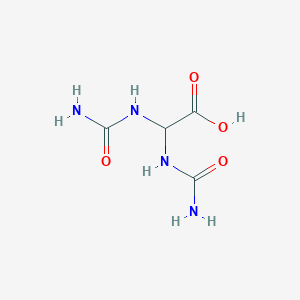
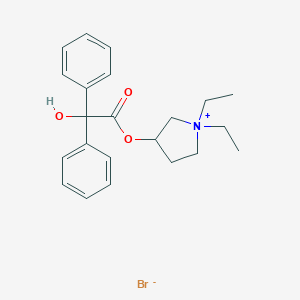
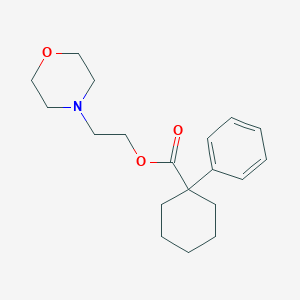


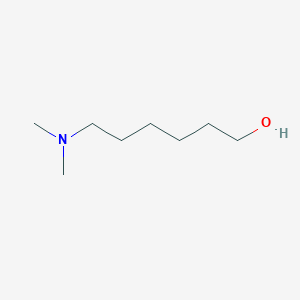
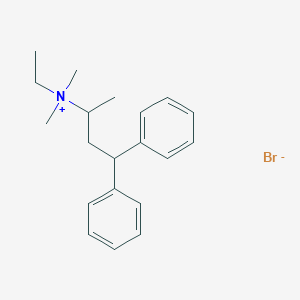
![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine](/img/structure/B135624.png)